molecular formula C21H24N2O2S2 B12344425 (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile

(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile

Cat. No.: B12344425
M. Wt: 400.6 g/mol
InChI Key: MYOYXNJBVPLFNM-VXPUYCOJSA-N
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Description

(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile is a complex organic compound that features a combination of sulfonyl, amino, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the sulfonyl group: This can be achieved by reacting tert-butylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as 3-methylaniline.

    Formation of the nitrile group: The nitrile group can be introduced via a reaction with a cyanating agent, such as sodium cyanide or potassium cyanide.

    Final assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure the correct configuration (2Z).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Primary amines.

    Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine

    Pharmaceutical research:

    Biological studies: Used in studies to understand the interaction of sulfonyl and nitrile groups with biological targets.

Industry

    Material science: Potential use in the development of new materials with specific properties.

    Chemical manufacturing: Used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrile groups can form specific interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile: shares similarities with other sulfonyl and nitrile-containing compounds.

    Sulfonyl compounds: Such as sulfonamides, which are widely used in medicinal chemistry.

    Nitrile compounds: Such as benzonitriles, which are common intermediates in organic synthesis.

Uniqueness

  • The combination of sulfonyl, amino, and nitrile groups in a single molecule provides unique reactivity and potential applications.
  • The specific configuration (2Z) adds to its uniqueness, influencing its chemical behavior and interactions.

Properties

Molecular Formula

C21H24N2O2S2

Molecular Weight

400.6 g/mol

IUPAC Name

(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(3-methylanilino)-3-methylsulfanylprop-2-enenitrile

InChI

InChI=1S/C21H24N2O2S2/c1-15-7-6-8-17(13-15)23-20(26-5)19(14-22)27(24,25)18-11-9-16(10-12-18)21(2,3)4/h6-13,23H,1-5H3/b20-19-

InChI Key

MYOYXNJBVPLFNM-VXPUYCOJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/SC

Canonical SMILES

CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)SC

Origin of Product

United States

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